molecular formula C8H21NO2Si B14271154 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine CAS No. 145215-32-3

2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine

Cat. No.: B14271154
CAS No.: 145215-32-3
M. Wt: 191.34 g/mol
InChI Key: CLKKGCVHEBYKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine is a compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to an ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: RCOCl, RCHO, CH3I

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine involves the formation of a stable silyl ether bond, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine is unique due to its combination of a silyl-protected hydroxyl group and an amine functionality. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the protection and deprotection of sensitive groups.

Properties

CAS No.

145215-32-3

Molecular Formula

C8H21NO2Si

Molecular Weight

191.34 g/mol

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine

InChI

InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-9-10/h9-10H,6-7H2,1-5H3

InChI Key

CLKKGCVHEBYKSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.